Epinephrine hydrochloride
Overview
Description
Epinephrine, also known as adrenaline, is a hormone and neurotransmitter produced by the adrenal glands . It is synthesized from norepinephrine by the action of the enzyme phenylethanolamine N-methyltransferase . Epinephrine comprises 5%-10% of the total catecholamines in the central nervous system . It is a mixed α/β-adrenergic receptor agonist and stimulates these receptors .
Synthesis Analysis
Epinephrine is synthesized from norepinephrine by the action of the enzyme phenylethanolamine N-methyltransferase . Efficient and cost-effective processes for the preparation of pure (-)-epinephrine have been developed . These processes involve the resolution of racemic epinephrine .Molecular Structure Analysis
Epinephrine’s molecular conformation is defined by intra- and intermolecular interactions, including hydrogen bonds . The 3D structure of Epinephrine can be viewed using Java or Javascript .Chemical Reactions Analysis
The interactions of epinephrine with different toxic cations (methylmercury(II): CH3Hg+; dimethyltin(IV): (CH3)2Sn2+; dioxouranium(VI): UO22+) were studied in NaClaq at different ionic strengths . Epinephrine is readily destroyed by alkalis and oxidizing agents .Physical And Chemical Properties Analysis
Epinephrine hydrochloride has a molecular weight of 219.67 . It is soluble in DMSO and water . It is stable for 3 years at -20°C in powder form and for 1 month at -20°C in solvent .Scientific Research Applications
1. Toxicology and Carcinogenesis StudiesEpinephrine hydrochloride, as an endogenous neurotransmitter hormone, has been extensively studied for its impact on allergic and respiratory disorders. The National Toxicology Program conducted toxicology and carcinogenesis studies using epinephrine hydrochloride in rats and mice. These studies involved exposing animals to aerosols of epinephrine hydrochloride and observing effects like increased respiratory rates, squamous metaplasia in the respiratory epithelium, and inflammation in the stomach. Notably, no carcinogenic effects were observed in these studies, although they were deemed inadequate for determining carcinogenic activity due to low concentration
Scientific Research Applications of Epinephrine Hydrochloride
1. Toxicology and Carcinogenesis Studies
Epinephrine hydrochloride, as an endogenous neurotransmitter hormone, has been extensively studied for its impact on allergic and respiratory disorders. The National Toxicology Program conducted toxicology and carcinogenesis studies using epinephrine hydrochloride in rats and mice. These studies involved exposing animals to aerosols of epinephrine hydrochloride and observing effects like increased respiratory rates, squamous metaplasia in the respiratory epithelium, and inflammation in the stomach. Notably, no carcinogenic effects were observed in these studies, although they were deemed inadequate for determining carcinogenic activity due to low concentration levels used (D. Dietz, 1990).
2. Ophthalmological Studies
In ophthalmology, epinephrine hydrochloride has been found to influence aqueous humor flow in the eye. A study demonstrated that epinephrine lowered intraocular pressure, raised the facility of outflow, and increased the rate of formation of aqueous humor. This research highlights epinephrine's potential in treating conditions like glaucoma (D. Townsend & R. Brubaker, 1980).
3. Neurotransmitter and Sensor Development Research
Epinephrine is a significant neurotransmitter that energizes and maintains various body systems. Recent studies have focused on developing sensors for epinephrine detection. For instance, a sensor based on zinc oxide nanosheets and graphene demonstrated excellent performance in detecting epinephrine, indicating its potential in monitoring neurotransmitter levels in biological systems (Dinglong Zhu et al., 2020).
4. Cardiovascular Studies
Epinephrine's effect on cardiovascular response during cardiac arrest has been studied. It was found that the cardiac effects of epinephrine vary according to the duration of cardiac arrest, illustrating its complex role in emergency medicine (M. Angelos et al., 2008).
5. Anesthesia and Analgesia Research
Epinephrine is often used with epidurally administered drugs to enhance analgesia. A study showed that epinephrine can increase the concentration of certain medications in the spinal cord, thus enhancing the effectiveness of epidural analgesia (E. Fu, K. Naidu, & L. Prockop, 1997).
Safety And Hazards
Epinephrine hydrochloride is hazardous in case of skin contact, ingestion, and inhalation . It may cause skin irritation, serious eye irritation, and respiratory irritation . It may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .
Future Directions
Epinephrine remains a mainstay of cardiopulmonary resuscitation (CPR) despite controversies . More research is needed to evaluate the differences between intramuscular and subcutaneous injections with the epinephrine delivery site confirmed with ultrasound . There is also a need for conclusive trials to evaluate the duration of stability and sterility of prefilled syringes with the 1 mg/mL concentration most commonly used in anaphylaxis .
properties
IUPAC Name |
4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3.ClH/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;/h2-4,9-13H,5H2,1H3;1H/t9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATADHKWKHYVBTJ-FVGYRXGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)O)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H](C1=CC(=C(C=C1)O)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3.ClH, C9H14ClNO3 | |
Record name | EPINEPHRINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20335 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020568 | |
Record name | l-Epinephrine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1020568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals. Used medically as a cardiostimulant. | |
Record name | EPINEPHRINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20335 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
Epinephrine Hydrochloride | |
CAS RN |
55-31-2 | |
Record name | EPINEPHRINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20335 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | (-)-Epinephrine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epinephrine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055312 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | l-Epinephrine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1020568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EPINEPHRINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBB047OO38 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
315 °F (NTP, 1992) | |
Record name | EPINEPHRINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20335 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.